molecular formula C10H13BrMg B1613196 2,3,5,6-Tetramethylphenylmagnesium bromide CAS No. 75724-98-0

2,3,5,6-Tetramethylphenylmagnesium bromide

Cat. No.: B1613196
CAS No.: 75724-98-0
M. Wt: 237.42 g/mol
InChI Key: UTMLXCFHISGFAS-UHFFFAOYSA-M
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Description

2,3,5,6-Tetramethylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds. This compound is particularly useful in the formation of various organic molecules, making it a valuable tool in both academic and industrial research.

Mechanism of Action

Target of Action

2,3,5,6-Tetramethylphenylmagnesium bromide is a Grignard reagent . The primary targets of this compound are carbonyl-containing compounds . The carbonyl group in these compounds plays a crucial role in the reaction with Grignard reagents .

Mode of Action

The Grignard reagent, such as this compound, reacts with the carbonyl group of the target compound . This reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, resulting in the formation of a new carbon-carbon bond . The reaction proceeds through a two-step process: first, the Grignard reagent is prepared, and then it is reacted with a suitable carbonyl-containing compound .

Biochemical Pathways

The Grignard reaction is a key step in many biochemical pathways, particularly in the synthesis of organic compounds . The formation of a carbon-carbon bond by the Grignard reaction is a fundamental transformation in organic chemistry, enabling the construction of complex molecules from simpler precursors .

Pharmacokinetics

The properties of the compound, such as its reactivity and solubility, can influence its behavior in a chemical reaction system .

Result of Action

The result of the action of this compound is the formation of a new organic compound with a carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including complex molecules of biological or pharmaceutical interest .

Action Environment

The action of this compound is highly sensitive to the environment . The reaction requires anhydrous (water-free) conditions, as the presence of water can lead to the rapid destruction of the Grignard reagent . The reaction is typically carried out in an ether solvent, which can solvate the organometallic compound and facilitate the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetramethylphenylmagnesium bromide is typically prepared by reacting 2,3,5,6-tetramethylbromobenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylphenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Organic halides for substitution reactions.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Anhydrous ether solvents like THF.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: From coupling reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

2,3,5,6-Tetramethylphenylmagnesium bromide is widely used in scientific research for various applications:

    Organic Synthesis: Used to form complex organic molecules.

    Pharmaceuticals: In the synthesis of drug intermediates.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a reagent in the synthesis of biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.

    2,4,6-Trimethylphenylmagnesium Bromide: Another methyl-substituted Grignard reagent.

    2,3,5,6-Tetramethylphenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.

Uniqueness

2,3,5,6-Tetramethylphenylmagnesium bromide is unique due to its specific substitution pattern, which can influence the steric and electronic properties of the resulting products. This makes it particularly useful for synthesizing compounds with specific structural requirements.

Properties

IUPAC Name

magnesium;1,2,4,5-tetramethylbenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLXCFHISGFAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C([C-]=C1C)C)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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